

# Application Notes and Protocols for SOM3355 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SOM3355 (bevantolol hydrochloride) is an investigational drug repositioned for the treatment of chorea in Huntington's disease (HD).[1][2] Developed by SOM Biotech, this compound exhibits a novel dual mechanism of action as a selective  $\beta$ 1-adrenergic antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[3] This multimodal activity is intended to address both the motor (chorea) and behavioral/psychiatric symptoms associated with Huntington's disease.[3][4]

These application notes provide a comprehensive overview of the in vivo studies conducted with SOM3355, including summaries of clinical trial data and a proposed experimental protocol for preclinical in vivo evaluation.

## **Mechanism of Action**

SOM3355's therapeutic potential in Huntington's disease stems from its dual pharmacological action:

VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 reduces the
packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[5]
This leads to a depletion of dopamine stores in nerve terminals, which is thought to alleviate
the hyperkinetic movements characteristic of chorea.[6] The inhibition of both VMAT1 and



VMAT2 may contribute to a more balanced modulation of dopamine signaling, potentially preserving mental health.[6]

• Selective β1-Adrenergic Blockade: The selective β1-adrenergic antagonist activity of SOM3355 is aimed at addressing the behavioral and psychiatric symptoms of Huntington's disease, such as anxiety and irritability.[3][4]

This dual mechanism offers the potential for a broader therapeutic effect compared to agents that only target VMAT2.[3]

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the proposed signaling pathway of SOM3355 and a general workflow for its in vivo evaluation.





Click to download full resolution via product page

Caption: Proposed dual mechanism of action of SOM3355.





Click to download full resolution via product page

Caption: General workflow for in vivo studies of SOM3355.

# **Summary of Clinical Trial Data**



SOM3355 has undergone Phase 2a and Phase 2b clinical trials to evaluate its safety and efficacy in patients with Huntington's disease. The key findings from these studies are summarized below.

Table 1: Phase 2a Proof-of-Concept Study Results

| Parameter Parameter | Details                                                                                                                                                                 |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Randomized, double-blind, placebo-controlled, crossover study.                                                                                                          |
| Participants        | 32 patients with Huntington's disease and chorea.[1][7]                                                                                                                 |
| Dosage              | 100 mg and 200 mg of SOM3355 administered twice daily.[7]                                                                                                               |
| Primary Endpoint    | Improvement of at least 2 points in the Unified<br>Huntington's Disease Rating Scale Total<br>Maximal Chorea (UHDRS-TMC) score.[7]                                      |
| Efficacy Results    | 57.1% of patients met the primary endpoint.[1] [7] Significant improvement in the UHDRS-TMC score was observed with the 200 mg twice-daily dose compared to placebo.[7] |
| Safety Profile      | Generally well-tolerated with mild to moderate adverse events. No reports of depression or suicidality related to the treatment.[8]                                     |

## **Table 2: Phase 2b Study Results**



| Parameter           | Details                                                                                                                                                                                     |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Randomized, double-blind, placebo-controlled, parallel-group study.                                                                                                                         |
| Participants        | 140 patients with Huntington's disease and chorea.                                                                                                                                          |
| Dosage              | 400 mg/day and 600 mg/day of SOM3355.                                                                                                                                                       |
| Primary Endpoint    | Change in UHDRS-TMC score from baseline.                                                                                                                                                    |
| Efficacy Results    | Clinically significant improvements in chorea, particularly in the 600 mg/day group, for patients not taking neuroleptics.                                                                  |
| Secondary Endpoints | Improvements in the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C).                                                                           |
| Safety Profile      | Confirmed the favorable safety profile with no worsening of depression, suicidality, or cognitive function. No significant side effects of somnolence, fatigue, or akathisia were reported. |

## **Experimental Protocols**

While specific preclinical in vivo protocols for SOM3355 are proprietary to SOM Biotech, a representative protocol based on standard practices for evaluating VMAT2 inhibitors in Huntington's disease models is provided below.

## **Exemplary Preclinical In Vivo Protocol for SOM3355**

#### 1. Objective:

To assess the efficacy and safety of SOM3355 in a transgenic mouse model of Huntington's disease.

#### 2. Animal Model:



- · Species: Mouse
- Strain: R6/2 transgenic mouse model of Huntington's disease. This model exhibits a progressive motor and behavioral phenotype that mimics aspects of human HD.
- Control: Wild-type littermates.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- 3. Experimental Groups:
- Group 1: R6/2 mice receiving vehicle control (e.g., sterile saline or appropriate solvent).
- Group 2: R6/2 mice receiving low-dose SOM3355.
- Group 3: R6/2 mice receiving mid-dose SOM3355.
- Group 4: R6/2 mice receiving high-dose SOM3355.
- Group 5: Wild-type mice receiving vehicle control.

(Note: The number of animals per group should be determined by power analysis to ensure statistical significance.)

- 4. Dosing and Administration:
- Drug Formulation: SOM3355 dissolved in a suitable vehicle.
- Route of Administration: Oral gavage or intraperitoneal injection.
- Dosing Regimen: Once or twice daily administration for a specified duration (e.g., 4-8 weeks), starting at a presymptomatic or early symptomatic stage.
- 5. Behavioral Assessments:
- Motor Function:
  - Rotarod Test: To assess motor coordination and balance.



- Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
- Grip Strength Test: To measure muscle strength.
- · Psychiatric-like Behaviors:
  - Elevated Plus Maze: To assess anxiety levels.
  - Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.
- 6. Biochemical and Histopathological Analysis (at study termination):
- Brain Tissue Collection: Animals are euthanized, and brains are collected.
- Neurotransmitter Analysis: Measurement of monoamine (dopamine, serotonin, norepinephrine) and metabolite levels in key brain regions (e.g., striatum, cortex) using highperformance liquid chromatography (HPLC).
- Immunohistochemistry: Staining for markers of neurodegeneration (e.g., neuronal loss, huntingtin aggregates) and VMAT2 expression.
- 7. Data Analysis:
- Behavioral data will be analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to compare between groups.
- Biochemical and histological data will be quantified and statistically analyzed.
- 8. Expected Outcomes:
- Dose-dependent improvement in motor function in SOM3355-treated R6/2 mice compared to vehicle-treated controls.
- Reduction in anxiety- and depressive-like behaviors in treated animals.
- Correlation of behavioral improvements with changes in brain monoamine levels and neuropathological markers.
- Confirmation of a favorable safety profile in the animal model.



This exemplary protocol provides a framework for the preclinical in vivo evaluation of SOM3355 and can be adapted based on specific research questions and available resources.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SOM3355: a new drug for the treatment of the "chorea" symptom in Huntington's disease [lirh.it]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. SOM Biotech's Phase IIb Clinical Trial in Huntington's Disease Achieves 80% Enrolment Clinical Trials Arena [clinicaltrialsarena.com]
- 4. sombiotech.com [sombiotech.com]
- 5. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of bevantolol hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehdn.org [ehdn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SOM3355 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#experimental-protocol-for-som3355-in-vivostudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com